Tribromoborane-methyl sulfide

Catalog No.
S1898434
CAS No.
29957-59-3
M.F
C2H6BBr3S
M. Wt
312.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribromoborane-methyl sulfide

CAS Number

29957-59-3

Product Name

Tribromoborane-methyl sulfide

IUPAC Name

tribromo(dimethylsulfonio)boranuide

Molecular Formula

C2H6BBr3S

Molecular Weight

312.66 g/mol

InChI

InChI=1S/C2H6BBr3S/c1-7(2)3(4,5)6/h1-2H3

InChI Key

NCVLHAUANAMSTL-UHFFFAOYSA-N

SMILES

[B-]([S+](C)C)(Br)(Br)Br

Canonical SMILES

[B-]([S+](C)C)(Br)(Br)Br

The exact mass of the compound Tribromoborane-methyl sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tribromoborane-methyl sulfide (BBr3·SMe2) is a stable coordination complex utilized primarily as a controlled-release Lewis acid and highly efficient demethylating agent. Unlike neat boron tribromide, which is a highly volatile and fuming liquid, this complex is a stable solid (melting point 106–108 °C) that provides a weighable, easily handled alternative [1]. In procurement and process chemistry, BBr3·SMe2 is prioritized for the dealkylation of aryl methyl ethers, the cleavage of methylenedioxy acetals, and specialized Lewis acid catalysis where precise stoichiometry and the suppression of harsh side reactions are critical for maximizing target yields without the extreme infrastructure demands of neat BBr3 .

Substituting BBr3·SMe2 with neat boron tribromide (BBr3) introduces severe process and purity risks. Neat BBr3 is a highly corrosive, fuming liquid that reacts violently with ambient moisture, necessitating rigorous and costly anhydrous transfer infrastructure [1]. Furthermore, during the dealkylation of aryl ethers, the extreme reactivity of neat BBr3 frequently leads to the electrophilic bromination of electron-rich aromatic rings and the degradation of sensitive functional groups. In the BBr3·SMe2 complex, the dimethyl sulfide ligand moderates the Lewis acidity and acts as an internal scavenger for reactive methyl cations, thereby suppressing unwanted side reactions and ensuring high-purity product profiles that neat BBr3 cannot reliably achieve [1].

Elimination of Fuming and Volatility Hazards

Neat boron tribromide is a highly volatile liquid (boiling point 91 °C) that fumes profusely in air and reacts violently with moisture, requiring specialized Schlenk line or glovebox handling. In contrast, BBr3·SMe2 is a stable, non-fuming solid (melting point 106–108 °C) that can be handled easily in standard laboratory setups and stored for extended periods without degradation [1].

Evidence DimensionPhysical state and handling stability
Target Compound DataStable, non-fuming solid (mp 106–108 °C)
Comparator Or BaselineNeat BBr3 (volatile, fuming liquid, bp 91 °C)
Quantified DifferenceComplete suppression of fuming and violent ambient moisture reactivity
ConditionsAmbient laboratory handling and long-term storage

Enables procurement for standard synthetic laboratories without the need for extreme hazard mitigation infrastructure.

Enhanced Selectivity and Suppression of Aromatic Bromination

During the dealkylation of aryl methyl ethers, neat BBr3 often induces unwanted electrophilic bromination of the aromatic ring due to unmoderated reactivity. BBr3·SMe2 provides a controlled release of BBr3, while the SMe2 ligand acts as a scavenger for reactive methyl cations, significantly reducing side reactions and enabling isolated yields of the desired phenols that consistently exceed 85%[1].

Evidence DimensionDemethylation yield and byproduct formation
Target Compound DataHigh yield (>85%) of demethylated phenols with minimal ring bromination
Comparator Or BaselineNeat BBr3 (frequent formation of brominated byproducts and lower isolated yields)
Quantified DifferenceSignificant reduction in electrophilic aromatic bromination side reactions
ConditionsDealkylation of sensitive aryl methyl ethers in dichloromethane

Reduces the need for complex downstream chromatographic purification, lowering overall process costs and improving API purity.

Precise Stoichiometric Control in Complex Syntheses

Transferring neat BBr3 accurately is difficult due to its high vapor pressure and fuming nature, which frequently leads to batch-to-batch inconsistencies. BBr3·SMe2, available as a stable, weighable solid or standardized 1.0 M solution, allows for precise stoichiometric addition (typically a 2- to 4-fold molar excess is required for complete dealkylation), ensuring reproducible reaction profiles in multi-step syntheses[1].

Evidence DimensionDosing accuracy and batch reproducibility
Target Compound DataHighly accurate dosing via weighable solid or standardized 1.0 M solution
Comparator Or BaselineNeat BBr3 (inaccurate dosing due to fuming and rapid degradation during transfer)
Quantified DifferenceElimination of transfer-related stoichiometric errors
ConditionsReagent transfer and dosing in multi-step organic synthesis

Ensures batch-to-batch reproducibility, which is critical for cGMP pharmaceutical manufacturing and scale-up.

Late-Stage Demethylation in API Synthesis

BBr3·SMe2 is the preferred reagent for the deprotection of aryl methyl ethers in complex pharmaceutical intermediates, where its controlled reactivity prevents the electrophilic bromination of electron-rich aromatic rings that typically occurs with neat BBr3 [1].

Cleavage of Methylenedioxy Acetals

The complex is highly effective for hydrolyzing 1,3-methylenedioxole rings to 1,2-dihydroxy compounds in natural product synthesis, benefiting from the precise stoichiometric control enabled by its solid form.

Controlled Lewis Acid Catalysis

Employed in the synthesis of Baylis-Hillman adducts and α-halomethyl enones, where the moderated Lewis acidity of the dimethyl sulfide complex prevents substrate decomposition while maintaining sufficient catalytic activity .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tribromoborane-methyl sulfide

Dates

Last modified: 08-16-2023

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